Hydrochloride Salt Form Provides Enhanced Aqueous Solubility for Biological Assays
The procurement of 4-Amino-6-methylpyridin-2-ol hydrochloride (CAS 2453324-49-5) offers a distinct advantage over the free base form (CAS 33259-25-5) due to its enhanced solubility in aqueous media. This is a critical parameter for in vitro biological assays and certain synthetic procedures . While specific quantitative solubility data (e.g., mg/mL) for this precise compound is not available in the public domain, the principle that hydrochloride salt formation increases the aqueous solubility of organic amines is a well-established class-level inference .
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Qualitatively enhanced due to HCl salt formation |
| Comparator Or Baseline | 4-Amino-6-methylpyridin-2-ol free base (CAS 33259-25-5) |
| Quantified Difference | Not directly quantified, but a positive difference is expected based on the physicochemical properties of HCl salts. |
| Conditions | Qualitative assessment based on chemical structure and salt form. |
Why This Matters
For researchers designing biological assays, the hydrochloride salt ensures reliable dissolution and consistent compound exposure, reducing variability compared to using the poorly soluble free base.
- [1] American Elements. (n.d.). 4-Amino-6-methylpyridin-2-ol hydrochloride. Retrieved from www.americanelements.com. View Source
